(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
(4-fluoro-2-methylphenyl) 2,2-difluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,8H,1H3 |
InChI Key |
JZFICBOZDSSCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-methylphenol or 4-Fluoro-2-methylphenyl Precursors
A common precursor to (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is 4-fluoro-2-methylphenol or related halogenated toluene derivatives. According to patent CN110759806A, preparation of 2-chloro-4-fluorotoluene involves diazotization of 2-chloro-4-aminotoluene followed by pyrolysis in the presence of anhydrous hydrogen fluoride at controlled temperatures (0–50 °C) to achieve selective fluorination with minimized impurities and improved yield. Similarly, CN102786386B describes salification and diazotization of 5-chloro-2-methylaniline in anhydrous hydrogen fluoride, followed by thermolysis to obtain 4-chloro-2-fluorotoluene with high purity and yield.
These methods indicate that aromatic fluorination via diazonium salt intermediates and anhydrous hydrogen fluoride is a reliable route to obtain fluorinated toluene derivatives, which can be further transformed into phenolic or ester compounds.
Conversion to 4-Fluoro-2-methylphenol
Subsequent hydrolysis or substitution reactions convert these halogenated toluenes to the corresponding phenols, which serve as nucleophiles for esterification.
Introduction of the 2,2-Difluoroacetate Ester Group
Esterification Using Difluoroacetylating Agents
The esterification of 4-fluoro-2-methylphenol with difluoroacetyl derivatives is a key step. Literature on related trifluoroacetate esters (e.g., 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethan-1-one derivatives) shows successful ester formation via reaction with trifluoroacetyl chlorides or esters in the presence of Lewis acids such as aluminum chloride (AlCl3) or under basic conditions.
For difluoroacetates, ethyl bromodifluoroacetate has been used as a difluoroacetyl radical source in photoredox catalysis to introduce difluoroacetate groups onto aromatic systems. Although these studies focus on radical cascade reactions, they demonstrate the utility of ethyl bromodifluoroacetate as a difluoroacetylating agent.
Representative Reaction Scheme and Conditions
Analytical Data and Purification
- The product is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization includes ^1H NMR, ^19F NMR (showing characteristic signals for difluoroacetate fluorines), and mass spectrometry.
- Yields reported in related difluoroacetate syntheses range from 60% to 85%, depending on substrate and conditions.
Summary and Outlook
The preparation of this compound involves:
- Aromatic fluorination via diazonium salt intermediates and anhydrous hydrogen fluoride to obtain fluorinated toluene or phenol intermediates.
- Esterification or radical difluoroacetate introduction using ethyl bromodifluoroacetate under photoredox catalysis.
- Purification by chromatography and characterization by NMR and MS.
This approach leverages established aromatic fluorination techniques and modern photoredox catalysis for difluoroacetate installation, providing a mild, efficient, and high-yielding route suitable for research and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Fluoro-2-methylphenol and 2,2-difluoroacetic acid.
Oxidation: 4-Fluoro-2-carboxyphenyl 2,2-difluoroacetate.
Scientific Research Applications
1.1. Drug Development
One of the primary applications of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is in the development of pharmaceutical compounds. Research indicates that fluorinated compounds often exhibit improved biological activity and pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, derivatives of this compound have been explored as potential NK(1) receptor antagonists, which are relevant for treating conditions like anxiety and depression .
A notable case study involved the synthesis of a piperazine derivative featuring this compound, which demonstrated significant in vitro potency and favorable pharmacokinetic profiles, leading to its selection as a drug candidate .
1.2. Influence on ADME Properties
The incorporation of difluoromethyl groups can modulate the absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates. Studies have shown that compounds containing difluoromethyl groups tend to exhibit enhanced permeability while displaying altered lipophilicity profiles. This property is crucial for optimizing drug formulations and improving therapeutic efficacy .
2.1. Difluoromethylation Reactions
This compound serves as a valuable reagent in difluoromethylation reactions. These reactions are essential for the introduction of difluoromethyl groups into various organic molecules, facilitating the synthesis of complex fluorinated compounds . The ability to selectively install difluoromethyl groups onto biomolecules opens avenues for developing novel therapeutics with enhanced properties.
2.2. Synthesis of Fluorinated Building Blocks
The compound can also be utilized in the synthesis of fluorinated building blocks for further chemical transformations. For example, it can participate in reactions that lead to the formation of α-aryl-α,α-difluoroacetates through coupling with aryl halides . This method highlights its utility in constructing more complex fluorinated architectures that are vital for drug discovery.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro and difluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Key Observations :
- Electronic Properties : Fluorine atoms on the aromatic ring increase electron-withdrawing effects, which may modulate reactivity in electrophilic substitution or cross-coupling reactions .
- Comparative Reactivity : Unlike methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which is highly reactive due to the fluorosulfonyl group, the target compound exhibits milder reactivity, making it suitable for controlled synthetic applications .
Biodegradation and Stability
Microbial defluorination studies reveal that difluoroacetate esters are metabolized by enzymes such as haloacid dehalogenases (e.g., DAR3835), which hydrolyze the ester bond and release glyoxylate as a product . However, aryl-substituted derivatives like this compound may exhibit slower degradation due to reduced accessibility of the ester group, enhancing environmental persistence compared to alkyl esters .
Biological Activity
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and applications of this compound, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- CAS Number : [not provided in search results]
- Molecular Formula : C10H8F4O2
- Molecular Weight : 238.17 g/mol
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study highlighted that compounds with difluoromethyl groups can significantly affect microbial growth due to their lipophilicity and ability to interact with biological membranes .
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Bacterial Inhibition | 32 |
| Control Compound | Bacterial Inhibition | 64 |
| Fluorinated Analog | Bacterial Inhibition | 16 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxic effects, particularly against breast cancer cells, with IC50 values indicating significant activity at low concentrations .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The presence of fluorine atoms can influence enzyme binding and activity, potentially leading to inhibition of pathways critical for cell survival and proliferation .
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer properties of various fluorinated compounds included this compound. Results showed a marked reduction in cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent against specific cancers .
- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it was particularly effective against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.
Q & A
Q. What are the established synthetic routes for (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous difluoroacetate esters (e.g., ethyl 2-(2-bromophenyl)-2,2-difluoroacetate) are prepared by reacting bromodifluoroacetate esters with arylboronic acids under palladium catalysis or via base-mediated coupling . Key parameters include:
- Catalyst/base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Critical for identifying fluorine environments; chemical shifts between -100 to -120 ppm are typical for difluoroacetate groups .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and methyl/acetate groups (δ 2.0–4.5 ppm) .
- LC-MS/MS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₉F₃O₂: 230.06) and detects impurities .
- X-ray crystallography : Resolves steric effects from the 4-fluoro-2-methylphenyl substituent .
Q. How does the compound’s reactivity compare to non-fluorinated analogs in hydrolysis or substitution reactions?
The electron-withdrawing difluoroacetate group increases electrophilicity, accelerating hydrolysis under basic conditions. For example, ethyl 2,2-difluoroacetate derivatives hydrolyze 5–10× faster than non-fluorinated esters in NaOH/EtOH . Substitution reactions (e.g., with amines) favor SN2 mechanisms due to reduced steric hindrance at the α-carbon .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?
Discrepancies in product distribution (e.g., competing SN1 vs. SN2 pathways) arise from:
- Solvent polarity : High polarity (e.g., DMSO) stabilizes carbocation intermediates, promoting SN1 side products .
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor SN2 due to hindered carbocation formation .
- Counterion effects : Larger counterions (e.g., K⁺ vs. Na⁺) may alter transition-state geometry in base-mediated reactions .
Q. How can researchers resolve inconsistencies in biological activity data for fluorinated acetates?
Contradictory results (e.g., enzyme inhibition vs. no activity) may stem from:
- Metabolic stability : Fluorine atoms resist oxidative metabolism, altering bioavailability compared to non-fluorinated analogs .
- Isomerism : Positional isomers (e.g., 4-fluoro vs. 2-fluoro substituents) exhibit distinct receptor-binding profiles .
- Assay conditions : pH sensitivity of the acetate group can affect solubility and target engagement .
Q. What strategies optimize the compound’s stability during long-term storage?
- Temperature : Store at -20°C in anhydrous conditions to prevent ester hydrolysis .
- Light protection : Amber vials mitigate photodegradation of the aromatic fluorine group .
- Purity monitoring : Regular LC-MS checks (every 6 months) detect hydrolytic byproducts (e.g., 2,2-difluoroacetic acid) .
Q. How do computational methods aid in predicting the compound’s interaction with biological targets?
- Docking simulations : The difluoroacetate moiety’s electronegativity enhances hydrogen bonding with catalytic serine residues in esterases .
- MD simulations : Reveal conformational flexibility of the 4-fluoro-2-methylphenyl group, impacting binding pocket accommodation .
- QSAR models : Correlate substituent position (e.g., para-fluoro vs. meta-methyl) with logP and IC₅₀ values .
Methodological Guidance
- Synthetic troubleshooting : If yields drop below 50%, verify argon atmosphere integrity to prevent boronic acid oxidation .
- Data interpretation : Use ¹⁹F-¹H HOESY NMR to confirm spatial proximity between fluorine and aromatic protons .
- Contradiction mitigation : Replicate assays in multiple solvent systems (e.g., PBS vs. DMSO) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
